molecular formula C6H11N3S B2860752 4-(tert-butyl)-4H-1,2,4-triazole-3-thiol CAS No. 29983-27-5

4-(tert-butyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2860752
CAS No.: 29983-27-5
M. Wt: 157.24
InChI Key: REKNDUSQAVVPII-UHFFFAOYSA-N
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Description

Overview of 1,2,4-Triazole (B32235) Heterocycles in Chemical Science

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. frontiersin.org This structural motif is a cornerstone in heterocyclic chemistry, valued for its aromaticity, stability, and capacity to engage in various chemical interactions. bohrium.comacs.org Derivatives of 1,2,4-triazole are recognized for their extensive applications, particularly in medicinal chemistry and agrochemistry. frontiersin.org

The significance of the 1,2,4-triazole nucleus is highlighted by its presence in numerous commercially available drugs. frontiersin.org For instance, compounds like fluconazole (B54011) and itraconazole (B105839) are widely used as potent antifungal agents. frontiersin.orgnih.gov The broad spectrum of biological activities associated with 1,2,4-triazole derivatives includes antimicrobial, antiviral, anti-inflammatory, anticonvulsant, and anticancer properties. frontiersin.orgnih.govzsmu.edu.ua This versatility stems from the unique electronic properties of the triazole ring and its ability to act as a pharmacophore, interacting with various biological targets. researchgate.net

Significance of the 4-(tert-butyl)-4H-1,2,4-triazole-3-thiol Scaffold in Organic Synthesis

The compound this compound features a 1,2,4-triazole core substituted with a bulky tert-butyl group at the N4 position and a thiol group at the C3 position. This specific arrangement of functional groups makes it a valuable and versatile building block in organic synthesis.

The thiol (-SH) group is particularly important as it exists in a tautomeric equilibrium with its thione (-C=S) form. nih.gov This thiol group provides a reactive handle for a variety of chemical transformations, most notably S-alkylation reactions, which allow for the straightforward introduction of diverse substituents. nih.govnih.gov This reactivity enables chemists to synthesize a wide array of S-substituted derivatives, effectively using the triazole as a scaffold to build more complex molecules.

Furthermore, 4-substituted-1,2,4-triazole-3-thiols are frequently employed as precursors for the synthesis of fused heterocyclic systems. nih.govzsmu.edu.uamdpi.com The combination of the triazole ring and the reactive thiol group facilitates cyclization reactions to form novel polycyclic structures, expanding the chemical space for drug discovery and materials science. The tert-butyl group, while sterically hindering, can enhance the lipophilicity and metabolic stability of resulting derivatives, which are desirable properties in medicinal chemistry. doaj.org

Table 1: Physicochemical Properties of this compound Data sourced from PubChem. uni.lu

PropertyValue
Molecular FormulaC6H11N3S
Monoisotopic Mass157.06737 Da
Molecular Weight157.24 g/mol
XlogP (predicted)1.0
InChIKeyREKNDUSQAVVPII-UHFFFAOYSA-N

Current Research Landscape and Key Areas of Investigation

The current research involving 1,2,4-triazole-3-thiol derivatives is vibrant and primarily focused on the development of new molecules with potential therapeutic applications. zsmu.edu.ua A major thrust of this research involves the synthesis of novel derivatives and their subsequent evaluation for a range of biological activities. zsmu.edu.ua

Key areas of investigation for this class of compounds include:

Antimicrobial and Antifungal Agents: Researchers continue to explore new triazole-thiol derivatives, often combining them with other known pharmacophores to create hybrid molecules with enhanced potency against resistant bacterial and fungal strains. zsmu.edu.uaconnectjournals.com

Anticancer Agents: The 1,2,4-triazole scaffold is a component of several anticancer drug candidates. nih.gov Studies focus on designing derivatives that can selectively target cancer cells, with some showing notable activity against cell lines such as breast cancer (MCF-7). zsmu.edu.uanih.gov

Anti-inflammatory and Anticonvulsant Compounds: The structural versatility of triazoles allows for the development of compounds that can interact with targets in the central nervous system and inflammatory pathways. nih.govzsmu.edu.ua Research has shown that certain derivatives outperform standard drugs in preclinical models. zsmu.edu.ua

Synthetic Methodology: There is ongoing interest in developing more efficient and environmentally friendly synthetic routes to 1,2,4-triazole-3-thiols and their derivatives. nih.gov This includes the use of microwave-assisted synthesis and multi-component reactions. bohrium.com

While specific research on this compound is not extensively documented in isolation, the synthesis of closely related structures, such as derivatives of 5-(4-(tert-butyl)phenyl)-4-amino-4H-1,2,4-triazole-3-thiol, indicates a clear interest in incorporating the tert-butyl group into biologically active triazoles. doaj.orgresearchgate.net This suggests that the title compound is a relevant and promising scaffold for the development of new chemical entities in these therapeutic areas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butyl-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3S/c1-6(2,3)9-4-7-8-5(9)10/h4H,1-3H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKNDUSQAVVPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=NNC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501320882
Record name 4-tert-butyl-1H-1,2,4-triazole-5-thione
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Molecular Weight

157.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729199
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

29983-27-5
Record name 4-tert-butyl-1H-1,2,4-triazole-5-thione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-butyl-4H-1,2,4-triazole-3-thiol
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Synthetic Methodologies and Chemical Transformations of 4 Tert Butyl 4h 1,2,4 Triazole 3 Thiol

Direct Synthesis Routes to the 4-(tert-butyl)-4H-1,2,4-triazole-3-thiol Core

The synthesis of the this compound core is achieved through established methods for constructing 4-substituted-4H-1,2,4-triazole-3-thiol rings, primarily involving the cyclization of appropriate acyclic precursors.

Cyclization Reactions Involving Relevant Precursors

The formation of the 4,5-disubstituted-1,2,4-triazole-3-thiol ring is a well-documented process in heterocyclic chemistry. A primary and effective method involves the intramolecular cyclization of substituted thiosemicarbazide (B42300) derivatives. nih.govmdpi.com For the synthesis of this compound, the key precursor is 4-tert-butylthiosemicarbazide.

The general synthetic strategy involves two main steps:

Formation of the Thiosemicarbazide Intermediate : This precursor can be synthesized through the reaction of tert-butyl isothiocyanate with hydrazine.

Cyclization : The resulting 4-tert-butylthiosemicarbazide is then cyclized. This is typically accomplished by heating the precursor with formic acid, which serves as the source for the carbon atom at the 5-position of the triazole ring. Alternatively, cyclization can be induced by refluxing in an alkaline medium, such as an aqueous solution of sodium hydroxide (B78521). nih.govmdpi.com This base-catalyzed cyclization is a widely employed method for preparing 4-aryl/alkyl-5-substituted-4H-1,2,4-triazole-3-thiols. mdpi.comresearchgate.net

Another established route for analogous compounds begins with an acid hydrazide, which reacts with carbon disulfide in the presence of potassium hydroxide to form a potassium dithiocarbazate intermediate. mdpi.comresearchgate.net This intermediate can then be cyclized to form the triazole ring. For the target compound, this would involve a more complex pathway, making the cyclization of 4-tert-butylthiosemicarbazide the more direct approach.

Conventional Reaction Conditions for Synthesis

Conventional synthesis of 1,2,4-triazole-3-thiols relies on standard laboratory heating methods, typically involving refluxing the reactants for extended periods. The cyclization of thiosemicarbazide precursors is often performed in a basic medium, such as 2N aqueous sodium hydroxide, and heated under reflux for several hours to ensure the completion of the reaction. nih.gov

Alternatively, acidic conditions can be employed. For instance, the condensation of a thiocarbohydrazide (B147625) with a suitable carboxylic acid, followed by cyclization, can be performed under reflux with an acid catalyst. nih.gov Solvents are chosen based on the specific reactants and conditions, with ethanol (B145695) being a common choice for both precursor synthesis and cyclization steps. researchgate.netconnectjournals.com The reaction progress is typically monitored using thin-layer chromatography (TLC). Upon completion, the product is isolated by acidifying the reaction mixture to precipitate the thiol, which is then filtered, washed, and recrystallized from a suitable solvent like ethanol. mdpi.com These conventional methods, while effective, often require long reaction times, ranging from 4 to 12 hours or more. nih.govnih.govconnectjournals.com

Precursor TypeReagentConditionsDurationTypical SolventRef.
Substituted ThiosemicarbazideNaOH (aq.)Reflux4 hWater/Ethanol nih.gov
Substituted ThiosemicarbazideFormic AcidReflux6-8 hNone-
Acid Hydrazide & CS₂Hydrazine HydrateReflux8-9 hEthanol connectjournals.com
Aminotriazole & AldehydeH₂SO₄ (cat.)Reflux6 hEthanol nih.gov

Microwave-Assisted Synthesis Techniques for Enhanced Efficiency

To address the long reaction times and improve the efficiency of synthesis, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. rjptonline.org This technique significantly accelerates the rate of chemical reactions, leading to drastic reductions in reaction time, often from hours to mere minutes. researchgate.netnih.gov

For the synthesis of 1,2,4-triazole (B32235) derivatives, microwave irradiation has been successfully applied to the cyclization step. nih.govmdpi.com For example, the base-catalyzed cyclization of thiosemicarbazides can be completed in as little as 15 minutes at 90 °C under microwave irradiation, a significant improvement over the 4 hours required for conventional refluxing. nih.gov This efficiency is also observed in subsequent derivatization steps. mdpi.com The use of a NaOH/DMF/H₂O solvent system under microwave conditions has been reported as particularly effective. nih.gov The benefits of MAOS include not only shorter reaction times but also often higher product yields, increased purity with fewer byproducts, and alignment with the principles of green chemistry. rjptonline.orgnih.gov

Reaction StepConventional Method (Time)Microwave Method (Time)Yield ImprovementRef.
Cyclization4-8 hours15 minutesOften higher nih.govnih.gov
Schiff Base Formation~5 hours3-5 minutesSignificant nih.gov
S-SubstitutionSeveral hours33-90 secondsSignificant nih.gov

Derivatization and Functionalization Strategies

The this compound molecule possesses a reactive thiol group that is the primary site for derivatization. Furthermore, related amino-substituted triazoles serve as precursors for functionalization via imine formation.

S-Substitution Reactions of the Thiol Moiety

The thiol group of this compound exists in tautomeric equilibrium with its thione form. This moiety is nucleophilic and readily undergoes S-substitution reactions with various electrophiles, most commonly alkyl and benzyl (B1604629) halides. nih.govmdpi.com This reaction is a cornerstone for creating a diverse library of thioether derivatives.

The general procedure involves deprotonating the thiol with a base, such as sodium hydroxide or lithium hydride, in a polar aprotic solvent like dimethylformamide (DMF). nih.govnih.gov The resulting thiolate anion then acts as a potent nucleophile, attacking the electrophilic carbon of an alkyl or benzyl halide to form a new carbon-sulfur bond. The reaction is typically carried out at room temperature or with gentle heating. As with the core synthesis, microwave irradiation can be employed to dramatically shorten the reaction time and improve yields. nih.govmdpi.com A variety of substituted benzyl chlorides and other alkyl halides have been used to synthesize novel thioethers from 1,2,4-triazole-3-thiol scaffolds. nih.govmdpi.com

Triazole CoreElectrophileBase/SolventMethodProductRef.
4-phenyl-1,2,4-triazole-3-thiolSubstituted benzyl chloridesNaOH/DMF/H₂OMicrowave (15 min)3-(benzylthio)-4-phenyl... nih.gov
4-phenyl-1,2,4-triazole-3-thiolSubstituted alkyl chloridesNaOH/DMF/H₂OMicrowave (15 min)3-(alkylthio)-4-phenyl... mdpi.com
5-(bromophenyl)-4-methyl-1,2,4-triazole-3-thiol2-chloro-N-phenylpropanamideLiH/DMFConventional (24 h)2-((triazolyl)thio)-N-phenyl... nih.gov

Formation of Iminodiacetates (Schiff Bases) from Amino-Substituted Derivatives

While the parent compound, this compound, lacks a primary amino group, a common and synthetically important class of related compounds are the 4-amino-1,2,4-triazole-3-thiols. mdpi.comnih.govconnectjournals.com The primary amino group at the N-4 position is a versatile handle for functionalization, most notably through condensation reactions with aldehydes and ketones to form Schiff bases (imines or azomethines). nih.govdergipark.org.trmwjscience.com The term "iminodiacetates" refers to a specific class of compounds derived from the reaction of an amine with two equivalents of a carbonyl compound, but the foundational reaction in this context is the formation of the imine (-N=CH-) linkage.

The synthesis of these Schiff bases is typically a straightforward one-pot reaction. Equimolar amounts of a 4-amino-1,2,4-triazole (B31798) derivative and a selected aldehyde (often aromatic) are refluxed in a solvent such as methanol (B129727) or ethanol. connectjournals.comnih.gov The reaction is frequently catalyzed by a few drops of a strong acid like concentrated sulfuric acid or hydrochloric acid, or a weaker acid like glacial acetic acid. nih.govnih.gov The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration to yield the imine. nih.gov The products often precipitate from the reaction mixture upon cooling and can be purified by recrystallization. nih.govconnectjournals.com This reaction has been used extensively to synthesize a wide array of Schiff bases from various substituted benzaldehydes and 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols. nih.gov

Amino-Triazole PrecursorAldehydeSolvent/CatalystMethodReaction TimeRef.
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiolSubstituted benzaldehydesEthanol / H₂SO₄Reflux6 h nih.gov
4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiolp-substituted benzaldehydesMethanolReflux10-14 h connectjournals.com
3-amino-1,2,4-triazoleAromatic aldehydesMethanolUltrasound3-5 min nih.gov
4-amino-5-furan-2-yl-4H-1,2,4-triazole-3-thiolAryl aldehydesEthanol / HClReflux2 h mdpi.com

Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., Thiazolidinones)

The this compound scaffold is a key precursor for the synthesis of various fused heterocyclic systems, most notably those containing a thiazolidinone ring. These bicyclic structures, such as thiazolo[3,2-b] nih.govsemanticscholar.orgmdpi.comtriazoles, are of significant interest due to their wide range of chemical and biological applications. The formation of these systems is typically achieved through the reaction of the triazole-3-thiol with bifunctional electrophiles, which engage both the sulfur and a ring nitrogen atom in a cyclocondensation reaction.

A common and effective method involves the reaction of this compound with α-halo carbonyl compounds, particularly α-chloroacetic acid or its esters like ethyl chloroacetate. This reaction proceeds in two main stages: an initial S-alkylation followed by an intramolecular cyclization.

The general reaction can be summarized as follows: this compound is first treated with an α-haloacetic acid or ester in the presence of a base, such as sodium ethoxide or sodium acetate, in a suitable solvent like absolute ethanol. The reaction mixture is typically refluxed to drive the reaction to completion. The intermediate S-substituted triazole is often not isolated but is cyclized in situ or in a subsequent step, sometimes with the aid of a dehydrating agent like acetic anhydride (B1165640) or concentrated sulfuric acid, to yield the final fused thiazolidinone product.

Another pathway to thiazolidinone-fused triazoles involves reacting Schiff bases derived from 4-amino-1,2,4-triazoles with thioglycolic acid. dergipark.org.tr While the subject compound is N-alkylated rather than N-aminated, the underlying principle of using a bifunctional reagent to bridge two reactive sites on the triazole ring is a shared concept in forming such fused systems.

The following table outlines representative transformations for the synthesis of thiazolidinone-fused systems from 4-substituted-1,2,4-triazole-3-thiols, a reaction class to which this compound belongs.

Table 1: Synthesis of Fused Thiazolidinone Systems from 4-Substituted-1,2,4-triazole-3-thiols

Reactant 1 Reactant 2 Conditions Fused Product Reference
4-Phenyl-4H-1,2,4-triazole-3-thiol Chloroacetic Acid NaOAc, Acetic Anhydride, Reflux 2-Phenyl-5H-thiazolo[3,2-b] nih.govsemanticscholar.orgmdpi.comtriazol-6(7H)-one ijpsonline.com
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol derived Schiff Base Thioglycolic Acid Dioxane, ZnCl₂, Reflux 2-(Substituted)-3-(5-phenyl-3-mercapto-1H-1,2,4-triazol-4-yl)thiazolidin-4-one dergipark.org.tr
4-Aryl-4H-1,2,4-triazole-3-thiol Ethyl Bromoacetate NaOAc, Ethanol, Reflux 2-Aryl-5H-thiazolo[3,2-b] nih.govsemanticscholar.orgmdpi.comtriazol-6(7H)-one nih.gov
This compound Ethyl Chloroacetate NaOEt, Ethanol, Reflux 2-(tert-butyl)-5H-thiazolo[3,2-b] nih.govsemanticscholar.orgmdpi.comtriazol-6(7H)-one General Method

Mechanistic Insights into Chemical Transformations

The chemical transformations of this compound, particularly its cyclization to form fused thiazolidinone systems, are governed by well-established reaction mechanisms involving nucleophilic substitution and intramolecular condensation.

The process is initiated by the deprotonation of the thiol group (-SH) by a base (e.g., sodium ethoxide, NaOEt). This generates a highly nucleophilic thiolate anion (-S⁻), which is a key reactive species.

Step 1: S-Alkylation (Nucleophilic Substitution) The thiolate anion acts as a potent nucleophile and attacks the electrophilic α-carbon of the halo-carbonyl compound (e.g., ethyl chloroacetate). This occurs via an Sₙ2 mechanism, where the thiolate displaces the halide ion (e.g., Cl⁻), forming a new sulfur-carbon bond. This step results in the formation of an S-substituted intermediate, ethyl 2-((4-(tert-butyl)-4H-1,2,4-triazol-3-yl)thio)acetate. The S-alkylation of triazole thiols is a common and efficient functionalization method. mdpi.com

Step 2: Intramolecular Cyclocondensation Following S-alkylation, the newly formed intermediate undergoes an intramolecular cyclization. The nitrogen atom at the N-2 position of the triazole ring, possessing a lone pair of electrons, functions as an intramolecular nucleophile. It attacks the electrophilic carbonyl carbon of the ester group. This nucleophilic attack leads to the formation of a tetrahedral intermediate.

Step 3: Elimination The tetrahedral intermediate is unstable and collapses to form the stable fused ring system. This is achieved by the elimination of the ethoxy group (-OEt) from the ester, which is facilitated by protonation from the solvent or a catalytic acid. The ethoxy group departs as ethanol, and a new five-membered thiazolidinone ring fused to the triazole core is formed. This final product is a derivative of thiazolo[3,2-b] nih.govsemanticscholar.orgmdpi.comtriazol-6(5H)-one.

This mechanistic pathway highlights the dual nucleophilicity of the 1,2,4-triazole-3-thiol system, where the exocyclic thiol group provides the initial site for alkylation, and a ring nitrogen atom subsequently participates in the cyclization, leading to the construction of complex heterocyclic architectures.

Advanced Spectroscopic and Structural Elucidation of 4 Tert Butyl 4h 1,2,4 Triazole 3 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4-(tert-butyl)-4H-1,2,4-triazole-3-thiol and its derivatives. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous structural assignment.

In the ¹H NMR spectrum of derivatives of this compound, the tert-butyl group typically exhibits a sharp singlet in the upfield region, around 1.36 ppm, corresponding to the nine equivalent protons of the three methyl groups. rsc.org The proton attached to the triazole ring (C5-H) appears as a singlet in the aromatic region. For instance, in related 1,2,3-triazole derivatives, this proton signal is observed at approximately 7.63-7.84 ppm. rsc.org The thiol proton (-SH) often presents as a broad singlet at a variable chemical shift, which can be confirmed by D₂O exchange. In some structures, this proton signal can appear far downfield, even beyond 12.0 ppm. dergipark.org.tr

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon framework. The quaternary carbon of the tert-butyl group and the carbons of the methyl groups are readily identifiable. For a 4-(4-(tert-butyl)phenyl) derivative, the tert-butyl carbons appear around 31 ppm (methyls) and 151 ppm (quaternary). rsc.org The carbons of the triazole ring itself have characteristic chemical shifts, typically in the range of 145-170 ppm, which are sensitive to the tautomeric form (thiol vs. thione) and the nature of the substituents. dergipark.org.trmdpi.com

Interactive Table: Representative ¹H and ¹³C NMR Data for 1,2,4-Triazole (B32235) Derivatives

Compound TypeGroup¹H NMR Chemical Shift (δ, ppm)¹³C NMR Chemical Shift (δ, ppm)Reference
4-(tert-butyl)phenyl-1,2,3-triazole derivative-C(CH₃)₃1.36 (s, 9H)31.0 rsc.org
Triazole C-H7.77 (s, 1H)119.0
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivativeAr-H7.45-8.00 (m)123.5-140.1 dergipark.org.tr
-SH12.74 (s, 1H)169.9 (Triazole C3)

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and its derivatives. The spectra serve as a molecular fingerprint, unique to the compound's structure.

The thiol-thione tautomerism of these compounds can be investigated using vibrational spectroscopy. The thione form is characterized by a prominent C=S stretching vibration, while the thiol form shows a weaker S-H stretch. The N-H stretching vibration, typically appearing as a broad band in the 3100-3400 cm⁻¹ region, is also a key indicator. nih.gov For 3-mercapto-1,2,4-triazole, bands in the FTIR spectrum are assigned to various modes of the triazole ring, such as N=N stretching (around 1260 cm⁻¹) and in-plane bending of N-H and C-H groups (around 1065 cm⁻¹). researchgate.net

In derivatives containing a tert-butyl group, characteristic C-H stretching and bending vibrations are observed. For example, in a 4-(4-(tert-butyl)phenyl) derivative, bands appear around 2962 cm⁻¹ (aliphatic C-H stretch) and 1457 cm⁻¹ (CH₂ bending). rsc.org Other important bands include the C=N stretching of the triazole ring (typically 1580-1620 cm⁻¹) and C-N stretching vibrations. dergipark.org.trmdpi.com

Interactive Table: Key FTIR Vibrational Frequencies for 1,2,4-Triazole-3-thiol Derivatives

Vibrational ModeTypical Frequency Range (cm⁻¹)Reference
N-H stretch3100 - 3400 (broad) nih.gov
Aliphatic C-H stretch (tert-butyl)2960 - 2865 rsc.org
S-H stretch (thiol form)2962 - 2988 mdpi.com
C=N stretch (triazole ring)1580 - 1621 dergipark.org.trmdpi.com
N=N stretch (triazole ring)~1260 researchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (ESI-MS, FAB+-MS, GC-MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and investigating the fragmentation patterns of this compound and its derivatives. Techniques like Electrospray Ionization (ESI-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed. mdpi.comdoaj.org

For the parent compound, this compound (C₆H₁₁N₃S), the predicted monoisotopic mass is 157.06737 Da. uni.lu In ESI-MS, this compound would be expected to show prominent adduct ions.

Interactive Table: Predicted m/z Values for this compound

AdductPredicted m/z
[M+H]⁺158.07465
[M+Na]⁺180.05659
[M+K]⁺196.03053
[M-H]⁻156.06009

Data sourced from PubChem. uni.lu

Analysis of derivatives often shows the molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺), confirming the molecular weight. mdpi.com The fragmentation patterns provide structural information; for instance, the loss of the tert-butyl group is a common fragmentation pathway. GC-MS analysis is suitable for volatile derivatives, and the retention time combined with the mass spectrum allows for definitive identification. dnu.dp.ua Studies on 5-(4-(tert-butyl)phenyl) derivatives have confirmed the utility of GC-MS in their structural confirmation. doaj.org

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. For 1,2,4-triazole derivatives, these transitions are typically of the π → π* and n → π* type, associated with the aromatic triazole ring and the thione group.

Theoretical studies on related compounds like 4-methyl-4H-1,2,4-triazole-3-thiol have been used to calculate and interpret their electronic spectra. inorgchemres.org Experimental studies on 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol in DMSO solvent have shown absorption maxima that are in good agreement with theoretically calculated values, helping to confirm the predominant tautomeric form in solution. nih.gov The position and intensity of the absorption bands are influenced by the solvent and the specific substituents on the triazole ring.

Elemental Analysis (CHNS) for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. This data is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity.

For derivatives of this compound, the experimentally determined percentages of C, H, and N are compared with the calculated values based on the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's identity and purity. For example, in the analysis of a 4-(4-(tert-butyl)phenyl)-1-(4-nitrobenzyl)-1H-1,2,3-triazole, the experimental findings were in excellent agreement with the calculated percentages. rsc.org

Interactive Table: Example of Elemental Analysis Data for a Triazole Derivative

CompoundElementCalculated (%)Found (%)Reference
4-(4-(tert-butyl)phenyl)-1-(4-nitrobenzyl)-1H-1,2,3-triazole (C₁₉H₂₀N₄O₂)C67.8467.67 rsc.org
H5.995.67
N16.6616.92

X-ray Diffraction Studies for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding.

Computational and Theoretical Chemical Investigations of 4 Tert Butyl 4h 1,2,4 Triazole 3 Thiol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a primary method for investigating the properties of 1,2,4-triazole (B32235) derivatives, offering a balance between computational cost and accuracy. acs.org Calculations are frequently performed using functionals like B3LYP combined with various basis sets (e.g., 6-31G(d,p), 6-311++G**) to model different aspects of the molecule's behavior. nih.govnih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 4-(tert-butyl)-4H-1,2,4-triazole-3-thiol, the key structural parameters include the bond lengths and angles of the triazole ring and the orientation of the bulky tert-butyl group.

Table 1: Representative Theoretical Bond Lengths and Angles for a 1,2,4-Triazole-3-thione Ring (Note: These are typical values based on DFT calculations for related structures. Actual values for the title compound may vary.)

ParameterBond/AngleTypical Calculated Value (B3LYP)
Bond Length C=S1.67 Å
N1-N21.38 Å
N2-C31.37 Å
C3-N41.38 Å
N4-C51.37 Å
C5-N11.32 Å
Bond Angle N1-N2-C3105°
N2-C3-N4112°
C3-N4-C5109°
N4-C5-N1105°
C5-N1-N2109°

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. inorgchemres.orgnih.gov A smaller energy gap suggests higher reactivity. researchgate.net

For 1,2,4-triazole-3-thione derivatives, the HOMO is typically distributed over the more electron-rich regions, including the sulfur atom and parts of the triazole ring, while the LUMO is often located over the π-system of the ring.

Table 2: Typical Electronic Properties Calculated for 1,2,4-Triazole-3-thione Derivatives

ParameterDescriptionRepresentative Value
EHOMO Energy of the Highest Occupied Molecular Orbital-6.5 to -7.2 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.3 to -2.5 eV
Energy Gap (ΔE) ELUMO - EHOMO4.6 to 5.6 eV
NBO E(2) Interaction LP(S) → π(N1-C5)> 20 kcal/mol
NBO E(2) Interaction LP(N) → π(C-N/C=S)25-50 kcal/mol

This compound can exist in two tautomeric forms: the thione form (with a C=S double bond and an N-H bond) and the thiol form (with a C-S single bond and an S-H bond). Computational studies on a wide range of 1,2,4-triazole-3-thione derivatives have consistently shown that the thione tautomer is energetically more stable than the thiol tautomer. nih.govresearchgate.net DFT calculations performed in the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM) confirm the predominance of the thione form. nih.gov

The relative stability is influenced by factors such as intramolecular interactions and the polarity of the solvent. nih.gov However, even with different substituents and in various solvent environments (e.g., acetone, dichloromethane), the thione form remains the most stable species. nih.gov Spectroscopic evidence, such as the presence of a C=S signal in 13C NMR spectra, further supports the predominance of the thione isomer in solution. nih.gov

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactive sites. researchgate.net The map displays regions of negative potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For a 1,2,4-triazole-3-thione derivative, the MEP map is expected to show the most negative potential localized around the exocyclic sulfur atom of the thione group and, to a lesser extent, the nitrogen atoms of the triazole ring. researchgate.netresearchgate.net This indicates that these sites are the primary centers for electrophilic and hydrogen-bonding interactions. The hydrogen atom attached to the nitrogen (in the thione form) would represent a region of positive potential, making it the primary site for nucleophilic attack or deprotonation.

Spectroscopic Property Predictions via Theoretical Methods (Vibrational and Electronic Spectra)

DFT calculations are widely used to predict and help interpret experimental spectra. Theoretical vibrational (FTIR and Raman) and electronic (UV-Vis) spectra can be computed for the optimized molecular structure.

For vibrational spectra, the calculation of harmonic frequencies using DFT methods like B3LYP allows for the assignment of experimental absorption bands to specific vibrational modes (e.g., C=S stretch, N-H bend, ring deformations). inorgchemres.orgnih.gov A detailed assignment is often achieved by analyzing the Potential Energy Distribution (PED). inorgchemres.org Theoretical calculations have been instrumental in clarifying ambiguous assignments in the vibrational spectra of triazoles. nih.govnih.gov

Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. inorgchemres.orgrsc.org For 1,2,4-triazole-3-thiones, the main absorption bands in the UV-Vis spectrum are typically assigned to π→π* and n→π* transitions within the heterocyclic system. The solvent environment can influence the position of these absorption maxima, a phenomenon that can also be modeled computationally. rsc.org

Analysis of Intramolecular and Intermolecular Interactions

Computational methods are crucial for analyzing the non-covalent interactions that dictate the supramolecular chemistry and physical properties of the compound. For this compound, the most significant intermolecular interaction is hydrogen bonding. In the solid state, the thione tautomer is expected to form strong N-H···S=C hydrogen bonds, leading to the formation of centrosymmetric dimers or extended chains. mjcce.org.mk

The bulky tert-butyl group can also participate in weaker C-H···N or C-H···S interactions. Furthermore, C-H···π interactions, involving the hydrogen atoms of the tert-butyl group and the π-system of an adjacent triazole ring, can play a role in stabilizing the crystal packing. researchgate.net Intramolecular hydrogen bonding is less likely in this specific molecule due to its rigid structure. The strength and geometry of these interactions can be precisely characterized using computational tools like Atoms in Molecules (AIM) theory or Reduced Density Gradient (RDG) analysis. semanticscholar.org

Chemical Reactivity Indices (Hardness, Softness, Electronegativity, Electrophilicity Index, Nucleophilicity Index)

Detailed research findings and data tables regarding the chemical reactivity indices of this compound are not available in the current body of scientific literature. Computational studies employing methods such as Density Functional Theory (DFT) are necessary to calculate these parameters. Such studies would involve the determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, from which the following indices could be derived:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom or molecule to attract electrons to itself.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Nucleophilicity Index (N): A measure of the electron-donating ability of a molecule.

Without dedicated computational analysis of this compound, a quantitative discussion of its chemical reactivity based on these indices is not possible at this time.

Following a comprehensive search for scientific literature, it has been determined that there is no available research data specifically detailing the coordination chemistry of the compound this compound. The search included targeted queries for its ligand properties, the synthesis of its metal complexes, its interaction with various transition metals such as Palladium(II), Nickel(II), Cobalt(II), Iron(III), Cadmium(II), and Copper(II), the formation of organometallic derivatives like Organotin(IV) complexes, as well as the structural, electronic, and magnetic properties of any such coordination compounds.

The existing body of research focuses on other derivatives of the 1,2,4-triazole-3-thiol core, such as those with different substituents at the 4-position (e.g., methyl, phenyl, amino groups) or elsewhere on the heterocyclic ring. However, no studies specifically investigating the tert-butyl derivative as a ligand in coordination chemistry were identified.

Therefore, it is not possible to provide the detailed, informative, and scientifically accurate article as requested under the specified outline, as the foundational research for such an article on this compound does not appear to be present in the public domain.

Advanced Research Applications and Future Directions

Applications in Materials Science and Functional Materials Development

The 4H-1,2,4-triazole scaffold is a fundamental component in the design of novel functional materials, prized for its thermal stability, hydrogen-bonding capabilities, and electronic properties. nih.govmdpi.com The specific substitutions on the title compound enhance its utility in this field.

Derivatives of 4H-1,2,4-triazole are recognized for their interesting photophysical properties and have been developed as new luminophores. mdpi.com By conjugating the triazole core with various aromatic systems, researchers have synthesized compounds with high luminescent properties and significant quantum yields. mdpi.comresearchgate.net These materials are often explored for applications in optoelectronics, such as in the development of blue organic light-emitting diodes (OLEDs). nih.gov The synthesis of these materials often involves coupling reactions, such as the Suzuki cross-coupling, to extend the conjugated system, which is crucial for achieving desired light-emitting characteristics. mdpi.comresearchgate.net The introduction of different substituents allows for the fine-tuning of the emission properties.

Table 1: Photophysical Properties of Example Luminescent 4H-1,2,4-Triazole Derivatives This table presents data for representative compounds from the literature to illustrate the luminescent potential of the 4H-1,2,4-triazole scaffold.

Compound Structure (Core)Absorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Reference
4-butyl-3,5-bis(4-(naphthalen-1-yl)phenyl)-4H-1,2,4-triazole3033740.98 researchgate.net
4-butyl-3,5-bis(4'-(diphenylamino)-[1,1'-biphenyl]-4-yl)-4H-1,2,4-triazole3934760.96 researchgate.net
3-(4-bromophenyl)-6-(4-(4-butyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)phenyl)-1,2,4,5-tetrazine300, 371, 542590N/A nih.gov

The design of functional materials hinges on the ability to control molecular structure to achieve desired bulk properties. The 1,2,4-triazole (B32235) ring is a versatile scaffold for this purpose. nih.govacs.org The tert-butyl group on 4-(tert-butyl)-4H-1,2,4-triazole-3-thiol plays a crucial role in modulating the physical properties of materials derived from it. Tert-butyl groups are known to influence the self-assembly behavior of molecules on surfaces, which can be exploited to construct stable, long-range ordered nanostructures for molecular devices. nih.gov Furthermore, the thiol (-SH) group provides a reactive handle for various applications, including its use in developing corrosion inhibitors for materials science. mdpi.com

Supramolecular Chemistry: Self-Assembly and Intermolecular Interactions

Supramolecular chemistry explores the formation of complex, ordered structures through non-covalent interactions. The 1,2,4-triazole ring system is an excellent building block for supramolecular assembly due to its capacity for hydrogen bonding, dipole-dipole interactions, and hydrophobic interactions. nih.govresearchgate.net The structure of this compound is particularly suited for forming complex assemblies.

The formation of these larger structures is governed by a combination of forces:

Hydrogen Bonding: The N-H tautomer of the triazole ring and the S-H of the thiol group can act as hydrogen bond donors, while the nitrogen atoms of the ring can act as acceptors.

Chalcogen Bonding: The sulfur atom of the thiol group can participate in chalcogen bonds, a type of non-covalent interaction that contributes to the stability of the crystal structure. nih.gov

van der Waals Interactions: The bulky tert-butyl group significantly influences molecular packing through steric effects and van der Waals forces, which can direct the formation of specific supramolecular architectures. nih.gov

Development as Chemical Intermediates for Diverse Synthetic Pathways

This compound is a valuable chemical intermediate for synthesizing a wide array of more complex heterocyclic compounds. The triazole-3-thiol moiety is a versatile precursor that can undergo various chemical transformations. The thiol group is nucleophilic and can be easily alkylated or can participate in cyclization reactions. mdpi.comnih.gov

This compound serves as a starting material for synthesizing:

Thiadiazole Derivatives: By reacting with appropriate reagents, the triazole-thiol can be used to construct hybrid molecules containing both 1,2,4-triazole and 1,3,4-thiadiazole (B1197879) rings. mdpi.com

Schiff Bases: The 4-amino substituted triazole-3-thiols can be condensed with various aldehydes to form Schiff bases (azomethines), which are themselves important for further synthetic modifications or for their biological activities. mdpi.com

S-Substituted Triazoles: The thiol group can be reacted with alkyl or aryl halides to produce a variety of S-substituted derivatives, which is a common strategy for modifying the properties of the parent molecule. nih.govmdpi.com

Table 2: Synthetic Utility of the 1,2,4-Triazole-3-thiol Scaffold This table illustrates the versatility of the triazole-3-thiol core as a chemical intermediate.

Starting MoietyReagent ClassResulting Structure/LinkageApplication/SignificanceReference
1,2,4-Triazole-3-thiolAryl Isothiocyanates followed by basic cyclizationFused 1,2,4-Triazolo[3,4-b] nih.govmdpi.comdoaj.orgthiadiazoleCreation of hybrid heterocyclic systems mdpi.com
4-Amino-1,2,4-triazole-3-thiolAromatic AldehydesSchiff Base (Azomethine) derivativesPrecursors for further synthesis mdpi.com
1,2,4-Triazole-3-thiolα-bromo-γ-butyrolactoneS-alkylation (Nucleophilic Substitution)Synthesis of functionalized triazoles mdpi.com
1,2,4-Triazole-3-thiolPropargyl BromideS-propargylated triazoleIntermediate for Cu(I)-catalyzed click chemistry nih.govacs.org

Emerging Research Opportunities and Challenges in Triazole Chemistry

The field of triazole chemistry is dynamic, with numerous opportunities for innovation alongside significant challenges.

Emerging Opportunities:

Hybrid Molecules: There is a growing interest in designing hybrid molecules that incorporate the 1,2,4-triazole scaffold with other pharmacophores to create new therapeutic agents with potentially enhanced efficacy or novel mechanisms of action. nih.govresearchgate.net

Advanced Materials: The development of novel triazole-based luminophores, semiconductors, and corrosion inhibitors continues to be a promising area for materials science. mdpi.com

Antioxidant Research: Certain 1,2,4-triazole-3-thiol derivatives have demonstrated the ability to act as antioxidants by scavenging free radicals, opening avenues for research into treatments for conditions related to oxidative stress. zsmu.edu.ua

Challenges:

Green Synthesis: A key challenge is the development of more environmentally friendly and efficient synthesis methods, potentially utilizing microwave-assisted synthesis or ionic liquids to reduce reaction times and waste. mdpi.comnih.gov

Tautomerism: The 1,2,4-triazole-3-thiol scaffold can exist in different tautomeric forms (thiol vs. thione). uobaghdad.edu.iq Controlling and characterizing the dominant tautomer is crucial as it can significantly affect the compound's reactivity and biological activity.

Structure-Activity Relationship (SAR): For medicinal applications, elucidating a clear SAR is often complex. Understanding how subtle structural modifications to the triazole ring and its substituents affect biological targets remains a significant research challenge. researchgate.net

The continued exploration of 1,2,4-triazole derivatives, including this compound, is expected to yield significant advancements in both medicine and materials science. researchgate.net

Q & A

Q. What are the common synthetic routes for 4-(tert-butyl)-4H-1,2,4-triazole-3-thiol and its derivatives?

  • Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with thiocyanate precursors. For example:
  • Route 1 : Reaction of substituted hydrazines with isothiocyanates in polar solvents (e.g., ethanol, DMF) under reflux (60–100°C) to form the triazole-thiol core .
  • Route 2 : Microwave-assisted synthesis, which reduces reaction time and improves yields compared to conventional heating .
  • Key Variables : Solvent polarity, temperature, and substituent reactivity significantly influence yield. For instance, electron-withdrawing groups on precursors may require higher temperatures for cyclization .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and tautomeric forms (e.g., thione vs. thiol) .
  • IR Spectroscopy : Identifies characteristic N–H (3200–3400 cm1^{-1}) and C=S (1050–1250 cm1^{-1}) stretches .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize antimicrobial activity in derivatives?

  • Methodological Answer :
  • Step 1 : Synthesize derivatives with varied substituents (e.g., aryl, alkyl, heterocyclic groups) at the 4- and 5-positions of the triazole ring .
  • Step 2 : Test antimicrobial activity against Gram-positive/negative bacteria and fungi using standardized MIC (Minimum Inhibitory Concentration) assays .
  • Step 3 : Analyze trends:
  • Electron-withdrawing groups (e.g., –Cl, –NO2_2) enhance activity against resistant strains .
  • Bulky substituents (e.g., tert-butyl) improve lipophilicity, aiding membrane penetration .
  • Reference : Evidence from substituted phenyl and pyridinyl derivatives shows 2–4x activity enhancement compared to parent compounds .

Q. How do computational methods like DFT aid in understanding electronic properties and reaction mechanisms?

  • Methodological Answer :
  • Geometry Optimization : DFT calculations (e.g., B3LYP/6-31G**) predict stable tautomers (thiol vs. thione) and charge distribution .
  • Reactivity Insights : Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites, guiding functionalization strategies .
  • Docking Studies : Molecular docking with target enzymes (e.g., bacterial dihydrofolate reductase) predicts binding affinities, correlating with experimental IC50_{50} values .

Q. How can contradictory biological activity data in literature be resolved?

  • Methodological Answer :
  • Factor 1 : Assess experimental conditions (e.g., bacterial strain variability, inoculum size) that may skew MIC results .
  • Factor 2 : Compare substituent effects: For example, 4-chlorophenyl derivatives show inconsistent activity due to solubility differences in assay media .
  • Resolution : Re-test compounds under standardized protocols and use multivariate analysis (e.g., PCA) to isolate critical structural descriptors .

Data Contradiction and Optimization

Q. What strategies address low yields in triazole-thiol synthesis?

  • Methodological Answer :
  • Optimization 1 : Use microwave irradiation to accelerate cyclization, reducing side reactions (yield improvement: 50% → 75%) .
  • Optimization 2 : Introduce catalytic bases (e.g., K2_2CO3_3) to deprotonate intermediates, enhancing reaction efficiency .
  • Table : Reaction Condition Comparison
MethodSolventTemperatureYield (%)Reference
ConventionalEthanol80°C50
Microwave-AssistedDMF100°C75

Purification and Stability

Q. What purification techniques are recommended for isolating high-purity triazole-thiols?

  • Methodological Answer :
  • Recrystallization : Use ethanol/water mixtures to remove unreacted precursors .
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients separates closely related derivatives .
  • Stability Note : Store under inert atmosphere (N2_2) at –20°C to prevent oxidation of the thiol group .

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